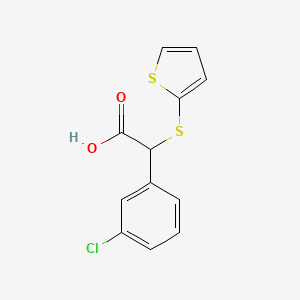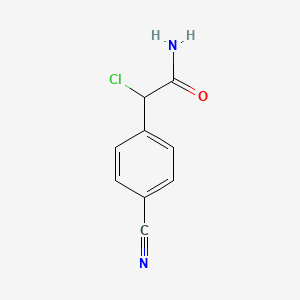![molecular formula C11H8ClNO3 B1452596 [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid CAS No. 24146-84-7](/img/structure/B1452596.png)
[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid
Vue d'ensemble
Description
“[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . This moiety is commonly found in many commercially available drugs . The compound also contains a 4-chlorophenyl group and an acetic acid group .
Molecular Structure Analysis
The molecular structure of “[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid” can be represented by the InChI code:1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) . This indicates that the compound contains 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms. Chemical Reactions Analysis
The synthesis of isoxazoles often involves (3 + 2) cycloaddition reactions . In the case of “[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid”, the specific chemical reactions involved in its synthesis are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
“[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid” is a solid compound . Its molecular weight is 194.62 .Applications De Recherche Scientifique
Pharmacological Review of Phenolic Acids
Phenolic acids, including Chlorogenic Acid (CGA), have garnered attention for their various biological and pharmacological effects. CGA exhibits a range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulator activities. This review suggests the potential of CGA as a natural safeguard food additive to replace synthetic antibiotics, thereby reducing medicinal costs (Naveed et al., 2018).
Environmental Impact of Herbicides
Research on 2,4-D herbicide toxicity emphasizes the environmental and toxicological concerns associated with its widespread use. The review aims to contribute to future research efforts by identifying trends and gaps in the understanding of 2,4-D toxicology and mutagenicity (Zuanazzi et al., 2020).
Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives
Isoxazolone derivatives, including 4-Arylmethylideneisoxazol-5(4H)-ones, have been highlighted for their significant biological and medicinal properties. The synthesis of these compounds involves a three-component reaction, offering a new, simple, and environmentally friendly procedure for preparing heterocycles (Laroum et al., 2019).
Wastewater Disinfection with Peracetic Acid
Peracetic acid has been explored as a strong disinfectant for wastewater effluents due to its wide spectrum of antimicrobial activity. This review discusses the advantages of peracetic acid in wastewater disinfection, including its effectiveness, ease of implementation, and environmental benefits, while also considering its limitations like increased organic content in the effluent and high cost (Kitis, 2004).
Role of Organic Acids in Industrial Processes
The review of organic acids, such as formic, acetic, citric, and lactic acids, for stimulation purposes in carbonate and sandstone formations addresses their applications, limitations, and recent advancements. Organic acids have been used for formation damage removal and dissolution, offering an alternative to conventional acids like HCl due to their lower corrosiveness and environmental impact (Alhamad et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGYCEYGPIOBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



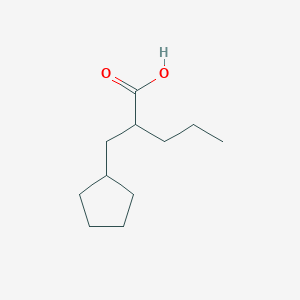
![2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1452514.png)
![4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1452515.png)
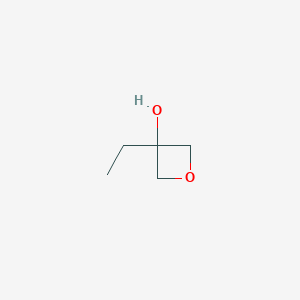
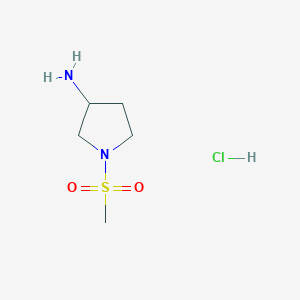
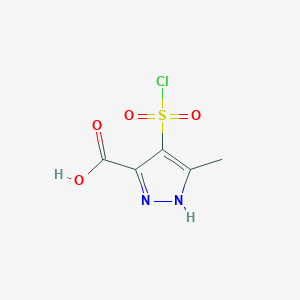
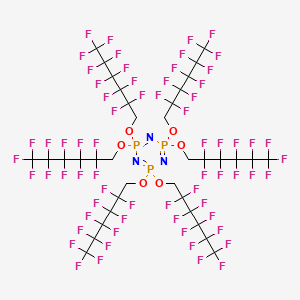
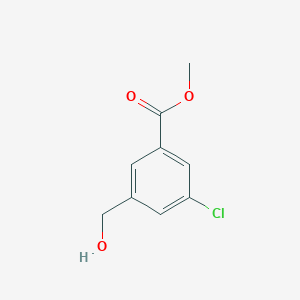
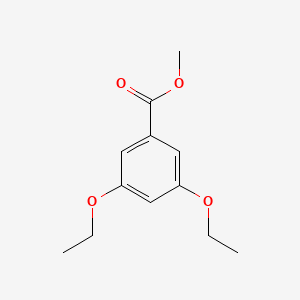
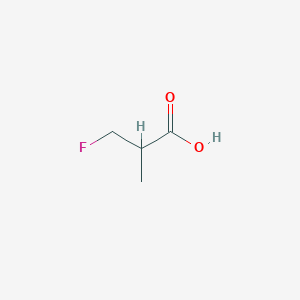
![2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1452533.png)
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1452534.png)
